Home > Products > Screening Compounds P115266 > 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea
1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea - 923185-46-0

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea

Catalog Number: EVT-2511721
CAS Number: 923185-46-0
Molecular Formula: C22H14ClFN2O3
Molecular Weight: 408.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique combination of a urea functional group and a chromenone moiety, which is known for its diverse biological activities. The presence of halogen substituents, such as fluorine and chlorine, enhances its potential for various applications in medicinal chemistry.

Source

The compound has been synthesized and characterized in various studies, focusing on its biological evaluation and potential therapeutic applications. It is often explored in the context of drug discovery, particularly for its anticancer properties.

Classification

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, chromenone
  • Substituents: Chlorine and fluorine atoms
Synthesis Analysis

Methods

The synthesis of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea typically involves the following steps:

  1. Preparation of Chromenone Intermediate: The chromenone structure is synthesized through condensation reactions involving appropriate phenolic compounds and carbonyl sources.
  2. Formation of Urea Linkage: The urea linkage is formed by reacting the chromenone intermediate with an isocyanate or by direct condensation with amines in the presence of coupling agents.

Technical Details

The synthetic routes may utilize various reagents such as triphosgene for activating carboxylic acid derivatives or isocyanates, alongside solvents like dimethylformamide or dichloromethane. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea can be depicted as follows:

C19H15ClFNO3\text{C}_{19}\text{H}_{15}\text{ClF}\text{N}\text{O}_{3}

This indicates that the compound contains:

  • 19 Carbon atoms
  • 15 Hydrogen atoms
  • 1 Chlorine atom
  • 1 Fluorine atom
  • 1 Nitrogen atom
  • 3 Oxygen atoms

Data

Crystallographic studies have shown that the compound exhibits a planar bicyclic structure with specific dihedral angles that influence its reactivity and interactions with biological targets. Detailed analysis from X-ray crystallography provides insights into bond lengths and angles that are crucial for understanding its chemical behavior.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The urea nitrogen can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions, particularly at positions ortho or para to existing substituents.
  3. Hydrolysis: In aqueous conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines and carbonyl compounds.

Technical Details

In laboratory settings, these reactions are typically monitored using thin-layer chromatography to assess conversion rates and product formation. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to enhance yield.

Mechanism of Action

Process

The mechanism of action for 1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea in biological systems often involves:

  1. Target Interaction: Binding to specific enzymes or receptors within cancerous cells.
  2. Inhibition of Cell Proliferation: Disruption of signaling pathways that promote cell growth and survival.
  3. Induction of Apoptosis: Triggering programmed cell death through activation of intrinsic apoptotic pathways.

Data

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea typically exhibits:

  • Melting Point: Specific values depend on purity but can be determined experimentally.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but insoluble in water.

Chemical Properties

The compound's stability under different pH conditions and temperatures is critical for its application in drug formulation. It shows moderate stability but may degrade under extreme conditions or prolonged exposure to light.

Applications

Scientific Uses

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer drugs.
  • Biological Research: Studying mechanisms of action related to apoptosis and cell cycle regulation.

Research continues into optimizing its efficacy and reducing potential side effects through structural modifications. The exploration of similar compounds could lead to novel therapeutic agents with enhanced activity against resistant cancer types.

Rationale for Hybrid Pharmacophore Design

Integration of Diaryl Urea and Chromenone Motifs in Anticancer Drug Development

The strategic molecular hybridization of diaryl urea and chromenone scaffolds creates a novel chemotype with enhanced anticancer potential. The diaryl urea moiety—exemplified in clinical agents like sorafenib—serves as a privileged structural motif in oncology due to its exceptional hydrogen-bonding capacity. The urea’s NH groups act as strong hydrogen bond donors, while its carbonyl oxygen functions as a high-affinity acceptor, enabling robust interactions with kinase targets [1]. This facilitates precise docking within ATP-binding sites and allosteric pockets of oncogenic kinases.

Chromenones (4-oxo-4H-chromene derivatives) contribute complementary pharmacodynamic properties, including π-conjugation for protein stacking interactions, moderate lipophilicity for membrane penetration, and documented cytotoxic effects through interference with DNA topoisomerases and reactive oxygen species modulation. The 4-oxo group within the chromenone scaffold provides additional hydrogen-bonding sites, while the fused benzopyran ring enhances planarity for improved DNA intercalation or protein surface contact [4].

The covalent fusion of these pharmacophores at the chromenone C6 position creates a conformationally constrained hybrid with three-dimensional features optimized for simultaneous engagement of complementary binding regions in biological targets. This design mitigates the entropic penalties associated with binding flexible molecules while preserving the pharmacophoric elements critical for dual mechanisms of action. Table 1 summarizes key pharmacophoric contributions:

Table 1: Functional Contributions of Hybrid Components

PharmacophoreKey Functional ElementsBiological Role
Diaryl ureaUrea carbonyl (-C=O)Hydrogen bond acceptor; kinase hinge region binding
Urea -NH groupsHydrogen bond donors; salt bridge formation
Chromenone4-oxo groupChelation site; redox modulation
Fused benzopyran ringPlanar stacking with hydrophobic protein pockets
Halogens (Cl/F)4-chlorophenyl substituentHydrophobic pocket filling; halogen bonding
2-fluorophenyl at chromenone C2Steric guidance; enhanced membrane permeability

Mechanistic Synergy: Dual Targeting of Tyrosine Kinases and Apoptotic Pathways

This hybrid architecture enables concurrent inhibition of tyrosine kinase signaling and direct induction of mitochondrial apoptosis—two hallmarks of cancer pathogenesis. The diaryl urea segment confers potent tyrosine kinase inhibitory activity, specifically targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and Raf kinases. These kinases drive tumor angiogenesis and proliferative signaling cascades. Structural analyses confirm that diaryl ureas adopt a U-shaped conformation in kinase binding pockets, where the urea oxygen forms critical hydrogen bonds with the kinase hinge region’s conserved glutamate residue and backbone amide of aspartate in the DFG motif [1].

Simultaneously, the chromenone moiety promotes pro-apoptotic signaling through multiple mechanisms: (1) Generation of reactive oxygen species (ROS) that disrupt mitochondrial membrane potential, triggering cytochrome c release; (2) Upregulation of pro-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins (Bax/Bak); and (3) Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL). The 4-oxo group is instrumental in redox cycling, while the chromene ring system intercalates into DNA, inducing replication stress. This dual action creates a synthetic lethality—kinase inhibition suppresses survival pathways while chromenone-mediated ROS generation amplifies intrinsic apoptosis [1] [4].

Notably, the ortho-fluorophenyl substitution at the chromenone C2 position sterically constrains molecular rotation, favoring a bioactive conformation that enhances binding to both kinase and apoptosis-regulatory targets. The spatial orientation afforded by this substitution optimizes the molecule’s interaction with hydrophobic pockets adjacent to the kinase ATP-binding site while facilitating DNA minor groove contacts.

Role of Halogen Substituents (Cl/F) in Enhancing Bioavailability and Target Affinity

Halogen atoms are indispensable for optimizing the pharmacokinetic and pharmacodynamic profile of this hybrid agent. The 4-chlorophenyl group attached to one urea nitrogen and the 2-fluorophenyl linked to the chromenone C2 position provide distinct advantages:

Bioavailability Enhancement:

  • The chlorine atom (Cl) significantly increases lipophilicity (log P), facilitating passive diffusion across cellular membranes. This halogen’s substantial hydrophobic surface area enhances membrane partitioning without excessive water solubility loss [6].
  • The fluorine atom (F) serves multiple roles: Its high electronegativity reduces basicity of adjacent nitrogen atoms, decreasing protonation susceptibility across physiological pH gradients. This preserves membrane permeability in the gastrointestinal tract and bloodstream. Additionally, fluorine’s small atomic radius limits metabolic oxidation of the phenyl ring, extending plasma half-life [3] [6].

Target Affinity Modulation:Both halogens engage in halogen bonding (XB) with biological targets—a directional non-covalent interaction where the halogen’s σ-hole (a region of positive electrostatic potential) accepts electron density from protein Lewis bases (e.g., carbonyl oxygens, hydroxyl groups). This interaction follows the strength trend Cl < Br < I, with chlorine providing an optimal balance between bond strength and minimal steric perturbation [6]:

Table 2: Thermodynamic and Structural Impact of Halogen Bonding

Halogenσ-Hole Electropositive CharacterTypical XB Strength (kJ/mol)Role in Target Binding
FluorineNegligible~0–4Modulates electronics; metabolic stabilization
ChlorineModerate~5–15Optimal hydrophobic contact; directional XB to carbonyls
BromineStrong~10–25Risk of entropic penalty due to rigidification
IodineVery strong~15–40Excessive lipophilicity; entropic penalties

Specifically, the 4-chlorophenyl group’s chlorine forms a stabilizing XB with the backbone carbonyl of glycine residues (e.g., Gly182 in galectin-3), as demonstrated in structural analogs [6]. This interaction enhances binding enthalpy (ΔH) by –13 kJ/mol compared to non-halogenated analogs. Meanwhile, the ortho-fluorine on the chromenone phenyl ring engages in hydrogen bond-enhanced halogen bonding (He-XB), where its electronegative belt accepts hydrogen bonds from proximal water molecules or serine/threonine residues. This water-bridged network optimizes solvation-desolvation balance during binding, reducing the entropic penalty (TΔS) associated with target immobilization [6].

The halogen positioning further influences conformational stability: The para-chlorine on the phenylurea moiety minimizes rotational freedom of the urea linkage, while the ortho-fluorine on the chromenone restricts phenyl ring torsion. These constraints pre-organize the molecule in its bioactive conformation, reducing the entropic cost of binding. Collectively, the halogen atoms contribute to a net binding free energy (ΔG) improvement of ~4–6 kJ/mol over non-halogenated counterparts—sufficient to elevate potency from micromolar to nanomolar ranges in kinase inhibition assays [3] [6].

Properties

CAS Number

923185-46-0

Product Name

1-(4-chlorophenyl)-3-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2-fluorophenyl)-4-oxochromen-6-yl]urea

Molecular Formula

C22H14ClFN2O3

Molecular Weight

408.81

InChI

InChI=1S/C22H14ClFN2O3/c23-13-5-7-14(8-6-13)25-22(28)26-15-9-10-20-17(11-15)19(27)12-21(29-20)16-3-1-2-4-18(16)24/h1-12H,(H2,25,26,28)

InChI Key

BPFFYTDQKMNTRB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)NC4=CC=C(C=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.